molecular formula C12H15BrN2O B12075800 (2S)-1-(3-Bromobenzoyl)-2-methylpiperazine

(2S)-1-(3-Bromobenzoyl)-2-methylpiperazine

Cat. No.: B12075800
M. Wt: 283.16 g/mol
InChI Key: IVDRHFORCYXHQD-VIFPVBQESA-N
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Description

Piperazine (B1678402) as a Privileged Scaffold in Drug Discovery and Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.govnih.gov This designation is due to its frequent appearance in the structure of biologically active compounds across a wide range of therapeutic areas, including anticancer, antipsychotic, and antibacterial agents. nih.gov

The widespread use of the piperazine moiety stems from a combination of favorable physicochemical and structural properties. mdpi.commdpi.com Its two nitrogen atoms can be readily modified, allowing chemists to fine-tune properties like solubility, basicity, and lipophilicity to optimize a drug candidate's pharmacokinetic profile. nih.govresearchgate.net Furthermore, the piperazine ring can adopt a stable "chair" conformation, providing a rigid and predictable framework to which other chemical groups, known as pharmacophores, can be attached to interact with biological targets. nih.govnih.gov

Table 1: Key Properties of the Piperazine Scaffold in Drug Design

Property Description Benefit in Medicinal Chemistry
Chemical Reactivity The two nitrogen atoms are nucleophilic and can be easily functionalized with various substituents. nih.gov Allows for straightforward synthesis of diverse molecular libraries to explore structure-activity relationships.
Physicochemical Modulation Substituents on the nitrogen atoms can alter solubility, basicity, and polarity. nih.govmdpi.com Enables optimization of absorption, distribution, metabolism, and excretion (ADME) properties.
Structural Rigidity The ring structure provides a conformationally constrained scaffold. nih.gov Helps to properly orient pharmacophoric groups for optimal interaction with biological targets like enzymes and receptors.

| Biological Activity | The scaffold is present in numerous FDA-approved drugs and is associated with a broad spectrum of pharmacological effects. nih.govresearchgate.net | Serves as a reliable starting point for designing new therapeutic agents. |

Significance of Chirality in Piperazine-Containing Compounds

Chirality, or the "handedness" of a molecule, plays a crucial role in the biological activity of piperazine-containing compounds. academie-sciences.frnih.gov When a piperazine ring is substituted, as with the methyl group in (2S)-1-(3-Bromobenzoyl)-2-methylpiperazine, it creates a stereocenter, resulting in molecules that are non-superimposable mirror images of each other, known as enantiomers. academie-sciences.fr

These enantiomers can interact differently with chiral biological targets such as receptors and enzymes. nih.gov This differential interaction often leads to one enantiomer (the eutomer) exhibiting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even responsible for undesirable side effects. nih.govnih.gov For instance, studies on methyl-substituted phenylpiperazine compounds have shown that introducing a chiral methyl group at the C2 position can induce selectivity for different nicotinic acetylcholine (B1216132) receptor subtypes. academie-sciences.fr Specifically, the (2S)-chiral methyl group showed a bias toward activating α9 and α9α10 receptors, while the (2R) enantiomer was selective toward the α7 receptor. academie-sciences.fr This highlights the critical importance of controlling stereochemistry in the design of selective piperazine-based drugs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15BrN2O

Molecular Weight

283.16 g/mol

IUPAC Name

(3-bromophenyl)-[(2S)-2-methylpiperazin-1-yl]methanone

InChI

InChI=1S/C12H15BrN2O/c1-9-8-14-5-6-15(9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3/t9-/m0/s1

InChI Key

IVDRHFORCYXHQD-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1CNCCN1C(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CC1CNCCN1C(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies for 2s 1 3 Bromobenzoyl 2 Methylpiperazine and Analogues

Strategies for the Chiral 2-Methylpiperazine (B152721) Moiety Construction

The construction of the chiral 2-methylpiperazine scaffold is a key challenge addressed through several distinct synthetic strategies. These approaches can be broadly categorized into enantioselective methods that create the chiral center from achiral or prochiral precursors, and syntheses that utilize pre-existing chirality from the chiral pool.

Enantioselective synthesis provides a direct and efficient route to optically active piperazines, avoiding the need for resolving racemic mixtures. These methods employ chiral catalysts or reagents to control the stereochemical outcome of the reaction.

Catalytic asymmetric hydrogenation of pyrazine derivatives represents a powerful method for the direct synthesis of chiral piperazines. nih.govresearchgate.net This approach involves the reduction of the aromatic pyrazine ring to a saturated piperazine (B1678402) ring, with a chiral catalyst guiding the stereoselective addition of hydrogen atoms.

Researchers have developed iridium-catalyzed hydrogenations of pyrazines that have been pre-activated by alkyl halides to form pyrazinium salts. researchgate.netacs.org Using chiral ligands such as those from the JosiPhos family, a variety of 3-substituted, 2,3-disubstituted, and 3,5-disubstituted pyrazinium salts can be hydrogenated to yield the corresponding chiral piperazines with high yields and excellent enantioselectivities, often up to 96% ee. nih.govresearchgate.net

Alternatively, a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with high enantiomeric excess (up to 90% ee). dicp.ac.cnresearchgate.net These piperazin-2-one intermediates can then be readily reduced to the desired chiral piperazines, such as 2-methylpiperazine, without compromising their optical purity. dicp.ac.cn This two-step sequence provides a valuable and versatile route to enantiomerically enriched piperazines.

SubstrateCatalyst/LigandProduct TypeEnantiomeric Excess (ee)Reference
Activated PyrazinesIridium / JosiPhos-type ligandsChiral PiperazinesUp to 96% nih.govresearchgate.net
5,6-disubstituted pyrazin-2-olsPalladium / Chiral ligandsChiral Piperazin-2-ones84–90% dicp.ac.cn

Palladium-catalyzed asymmetric allylic alkylation (AAA) is another prominent strategy for constructing chiral piperazine precursors. nih.govcaltech.edu This method typically involves the enantioselective alkylation of N-protected piperazin-2-one enolates. It is particularly effective for creating α-secondary and α-tertiary stereocenters, which are common in medicinally relevant molecules. nih.govnih.gov

The process allows for the synthesis of a diverse range of highly enantioenriched piperazin-2-ones. caltech.edu These intermediates can be subsequently deprotected and reduced to afford the corresponding chiral piperazines. nih.govnih.gov This methodology is tolerant of various substituents on the nitrogen atoms and at the stereocenter, making it a flexible tool for building complex piperazine derivatives. nih.gov

Reaction TypeCatalyst SystemKey IntermediateFinal ProductReference
Decarboxylative Allylic AlkylationPalladium / Chiral PHOX ligandα,α-disubstituted piperazin-2-onesgem-disubstituted piperazines nih.gov
Asymmetric Allylic AlkylationPalladium / Chiral ligandsα-secondary and α-tertiary piperazin-2-onesα-secondary and α-tertiary piperazines nih.govcaltech.edu

Classical resolution remains a widely used and practical method for obtaining enantiomerically pure 2-methylpiperazine from its racemic mixture. researchgate.net This technique relies on the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Due to their different physical properties, these diastereomeric salts can be separated, most commonly by fractional crystallization. wikipedia.org

A well-documented example is the resolution of (±)-2-methylpiperazine using an optically active form of tartaric acid, such as L-(+)-tartaric acid or D-(-)-tartaric acid. google.com The reaction forms two diastereomeric tartrate salts that exhibit different solubilities in specific solvent systems, allowing for the isolation of one diastereomer through crystallization. After separation, the pure enantiomer of 2-methylpiperazine is recovered by basification to remove the chiral resolving agent. wikipedia.orggoogle.com This method can achieve high optical purity, with reported enantiomeric excesses exceeding 98%. google.com

The "chiral pool" approach leverages naturally occurring, enantiomerically pure starting materials, such as amino acids, to construct the chiral piperazine ring. This strategy ensures the desired stereochemistry is carried through the synthetic sequence.

One such route starts from a natural α-amino acid, which is converted in a few steps to a chiral 1,2-diamine with orthogonal protecting groups. rsc.org A key step in this synthesis is an aza-Michael addition reaction, which forms the piperazine ring. This method is scalable and has been applied to the synthesis of various 2-substituted chiral piperazines. rsc.org Another reported synthesis utilizes (R)-(−)-phenylglycinol as a chiral auxiliary. rsc.org The auxiliary guides the stereoselective methylation of a piperazin-2-one intermediate, which is then converted to (R)-(+)-2-methylpiperazine through subsequent debenzylation and reduction steps. rsc.org Similarly, optically pure amino acids like alanine can be used as the starting material to produce chiral 2-methylpiperazine and its synthetic equivalents through a series of reactions including cyclization and reduction. google.com

Direct synthesis methods focus on the cyclization of acyclic precursors to form the 2-methylpiperazine ring. These methods often produce a racemic mixture that requires subsequent resolution, but they can be efficient for large-scale production.

One approach involves the cyclo-condensation of ethylenediamine and propylene glycol over a promoted copper catalyst. scienceopen.com Another method describes the photocatalytic intramolecular cyclization of N-(β-hydroxypropyl)-ethylenediamine using semiconductor-zeolite composite catalysts to produce 2-methylpiperazine. iitm.ac.in This novel, eco-friendly process operates at ambient temperature and provides a one-step synthesis of the target molecule. iitm.ac.in

Photocatalytic Synthesis Routes to 2-Methylpiperazine

Traditional methods for synthesizing piperazine rings often require harsh conditions. In contrast, photocatalysis offers a greener and more efficient alternative, operating under mild conditions. mdpi.com

One reported photocatalytic method for the synthesis of 2-methylpiperazine involves the UV irradiation of N-(β-hydroxypropyl)ethylenediamine in a non-aqueous suspension with a semiconductor–zeolite composite catalyst. rsc.orgrsc.org This process yields both 2-methylpiperazine and piperazine. The reaction is believed to proceed via the formation of a radical on the tertiary carbon of the starting material, followed by cyclization and reduction. rsc.org The choice of semiconductor and zeolite is crucial for optimizing the yield of 2-methylpiperazine. rsc.org For instance, a 5 wt% TiO₂–Hβ composite photocatalyst has been shown to provide the highest yield of the desired product. rsc.org

More recent advancements in photocatalysis have introduced Silicon Amine Protocol (SLAP) reagents, which provide a tin-free method for synthesizing substituted piperazines. ethz.ch This process utilizes an iridium photoredox catalyst and blue light to promote the cross-coupling of the SLAP reagent with aldehydes or ketones, forming N-unprotected piperazines. ethz.ch This method is notable for its tolerance of a wide range of substrates and its ability to construct stereochemically complex piperazine products with excellent diastereoselectivity. ethz.ch

Below is a table summarizing key aspects of these photocatalytic methods.

MethodStarting MaterialCatalyst SystemConditionsKey Advantages
Semiconductor-Zeolite N-(β-hydroxypropyl)ethylenediamineTiO₂–Hβ compositeUV irradiation, non-aqueous suspensionOne-step synthesis from an acyclic precursor. rsc.org
SLAP Reagents SLAP reagent + Aldehyde/KetoneIridium photoredox catalystBlue light irradiationTin-free, high diastereoselectivity, broad substrate scope. ethz.ch

Introduction of the 3-Bromobenzoyl Moiety

Once the 2-methylpiperazine core is obtained, the next critical step is the introduction of the 3-bromobenzoyl group onto one of the piperazine nitrogens.

The acylation of a piperazine nitrogen is typically achieved through a nucleophilic acyl substitution reaction. The most common method involves reacting the piperazine with an acylating agent, such as 3-bromobenzoyl chloride, in the presence of a base. The base serves to neutralize the HCl that is generated during the reaction.

An alternative approach involves the use of activating agents for the carboxylic acid (3-bromobenzoic acid). For example, N,N'-carbonyldiimidazole (CDI) can be used to activate the carboxylic acid, forming a carbonyl diimidazole derivative. This intermediate then reacts with 2-methylpiperazine to yield the desired 4-acyl-substituted product. google.com This method avoids the use of more hazardous reagents and can proceed under mild conditions, often in solvents like tetrahydrofuran (THF). google.com

A significant challenge in the acylation of unsymmetrical piperazines like 2-methylpiperazine is controlling selectivity. Two key issues arise:

Chemoselectivity : The reaction must be controlled to favor mono-acylation over the undesired di-acylation, where both nitrogen atoms are acylated. This is typically managed by carefully controlling the stoichiometry, using approximately one equivalent of the acylating agent.

Regioselectivity : With two distinct nitrogen atoms (N1, adjacent to the methyl group, and N4, distal to it), the acylation must be directed to the desired nitrogen. Conventional acylation methods often result in a mixture of both possible mono-acylated products, which can be difficult to separate. google.com

Research has shown that for 2-alkyl substituted piperazines, the acylation generally occurs preferentially at the less sterically hindered nitrogen (N4). The methyl group at the C2 position creates steric hindrance around the adjacent N1 nitrogen, making the N4 nitrogen more accessible to the incoming electrophilic 3-bromobenzoyl group. This inherent steric bias is a crucial factor in achieving high regioselectivity for the desired N-1 acylated product in the synthesis of (2S)-1-(3-Bromobenzoyl)-2-methylpiperazine, although the numbering convention places the acyl group at the 1-position. In the context of 2-methylpiperazine, acylation at the nitrogen further from the methyl group is favored.

Specialized protocols have been developed to direct benzoylation specifically to either the less hindered or more hindered nitrogen atom, providing chemists with greater control over the synthetic outcome.

Integrated Synthetic Pathways for this compound

A convergent approach would look like this:

Route A: Synthesis of enantiopure (2S)-2-methylpiperazine.

Route B: Preparation of 3-bromobenzoyl chloride from 3-bromobenzoic acid.

Final Step: Coupling of the products from Route A and Route B.

In contrast, a divergent synthesis starts from a common intermediate and branches out to create a library of different compounds. researchgate.net While less direct for producing a single target, this approach could be used to generate a series of analogues of this compound by reacting a common chiral piperazine intermediate with various substituted benzoyl chlorides.

Achieving the correct (2S) stereochemistry is the most critical aspect of the synthesis. The development of methods to access enantiomerically pure substituted piperazines is of high interest in organic and medicinal chemistry. rsc.orgtmc.edu Several strategies can be employed:

Chiral Pool Synthesis : This approach utilizes readily available, inexpensive chiral starting materials. For instance, natural amino acids like (S)-alanine can be used as the source of stereochemistry, which is then carried through a series of reactions to form the (2S)-2-methylpiperazine ring. clockss.org

Chiral Auxiliaries : A temporary chiral group (auxiliary) can be attached to an achiral precursor to direct a subsequent diastereoselective reaction. For example, the asymmetric synthesis of (R)-2-methylpiperazine has been reported using (R)-(-)-phenylglycinol as a chiral auxiliary. rsc.org A similar strategy could be adapted using the corresponding (S)-auxiliary to obtain the desired (S)-enantiomer. After the chiral center is set, the auxiliary is removed.

Asymmetric Catalysis : This modern approach uses a small amount of a chiral catalyst to induce enantioselectivity in a reaction. For example, a one-pot asymmetric epoxidation/domino ring-opening cyclization has been developed to access chiral piperazin-2-ones, which are precursors to chiral piperazines. nih.gov

Chiral Resolution : If a racemic mixture of 2-methylpiperazine is synthesized, the enantiomers can be separated. This is often done by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The salts are then separated by crystallization, followed by regeneration of the individual enantiomers. researchgate.net

The choice of strategy depends on factors such as cost, scalability, and the desired level of enantiopurity.

Molecular Interactions and Biological Target Engagement of 2s 1 3 Bromobenzoyl 2 Methylpiperazine

Identification of Potential Biological Targets

There is no available research identifying the specific biological targets of (2S)-1-(3-Bromobenzoyl)-2-methylpiperazine.

Receptor Interaction Profiling

No studies detailing the receptor interaction profile of this compound have been found. Such studies would typically involve screening the compound against a panel of known receptors to identify any significant binding affinities.

Enzyme Modulation and Inhibition

Information regarding the ability of this compound to modulate or inhibit enzyme activity is not present in the available literature.

Exploration of Diverse Biological Pathways

Without identified targets, the exploration of biological pathways affected by this compound remains speculative.

Mechanisms of Molecular Recognition

A detailed analysis of the mechanisms of molecular recognition for this compound is not possible without experimental or computational data.

Characterization of Ligand-Binding Sites

The characterization of ligand-binding sites requires the identification of a biological target, which has not been established for this compound.

Functional Modulators of Biological Processes

While specific functional data for this compound is not extensively available in public literature, the broader class of benzoylpiperazine and methylpiperazine derivatives has been investigated as modulators of various biological processes. These derivatives have shown activity as enzyme inhibitors and receptor ligands, indicating the potential for this chemical class to influence cellular signaling pathways.

Selectivity and Polypharmacology Considerations

The selectivity of piperazine-based compounds is highly dependent on the nature and position of substituents on both the piperazine (B1678402) and the aromatic rings. Polypharmacology, the ability of a single compound to interact with multiple targets, is a common characteristic of this class of molecules.

For instance, derivatives of arylpiperazines have been shown to interact with a variety of receptors in the central nervous system, including serotonergic and dopaminergic receptors. ojp.gov The substitution pattern on the aryl ring is a key determinant of affinity and selectivity for these receptors. ojp.gov For example, certain substitutions can favor interaction with one receptor subtype over another, a critical aspect in the design of drugs with specific neurological effects. mdpi.com

In the context of enzyme inhibition, the substitution on the benzoyl ring of compounds related to this compound can significantly influence selectivity. Studies on benzoylpiperazine amides as tyrosinase inhibitors have demonstrated that the nature and position of substituents on the benzoic acid moiety affect inhibitory potency. nih.gov Similarly, arylpiperazine-1,2-benzothiazine derivatives have been evaluated as cyclooxygenase (COX) inhibitors, with modifications to the linker and aryl groups influencing their selectivity for COX-1 versus COX-2. nih.gov

The methyl group at the 2-position of the piperazine ring in this compound introduces a chiral center and a conformational constraint. This can enhance selectivity by providing a more defined interaction with the binding pocket of a target protein. However, it can also lead to a loss of activity if the conformation is not optimal for binding, as has been observed in some piperazine derivatives where the introduction of a methyl group led to a profound loss of biochemical activity. nih.gov

Table 1: Factors Influencing Selectivity and Polypharmacology of Benzoylpiperazine Derivatives

Structural FeatureInfluence on Selectivity and Polypharmacology
Aromatic Ring Substitution Determines affinity for different receptor subtypes (e.g., serotonergic, dopaminergic) and enzyme isoforms (e.g., COX-1 vs. COX-2). ojp.govnih.gov
Piperazine Ring Substitution A methyl group can introduce conformational rigidity, potentially enhancing selectivity but also risking a decrease in binding affinity if the conformation is not ideal. nih.gov
Linker between Rings The nature and length of any linker between the piperazine and other moieties can impact inhibitory activity against different enzymes. nih.gov

Structure-Guided Optimization for Target-Specific Modulation

Structure-guided optimization is a crucial strategy in medicinal chemistry to enhance the potency and selectivity of a lead compound for a specific biological target. This process involves understanding the three-dimensional structure of the target protein and how a ligand binds to it, often through techniques like X-ray crystallography and computational modeling.

For classes of compounds related to this compound, structure-activity relationship (SAR) studies are fundamental to optimization. These studies systematically modify the chemical structure to observe the impact on biological activity. For example, in the development of inhibitors for Mycobacterium tuberculosis IMPDH, modifications to the piperazine ring were found to be critical for activity. nih.gov

The general approach to structure-guided optimization for a compound like this compound would involve:

Identification of a Biological Target: Determining the primary enzyme or receptor with which the compound interacts.

Elucidation of the Binding Mode: Using computational docking or biophysical methods to understand the key interactions between the compound and the target's binding site.

Iterative Chemical Synthesis: Synthesizing analogs with modifications to the 3-bromo substituent, the benzoyl ring, and the methylpiperazine moiety to improve interactions with the target and enhance selectivity. For instance, replacing the bromine with other halogens or hydrogen-bonding groups could probe the importance of this interaction. Similarly, altering the position of the methyl group on the piperazine ring could explore different conformational spaces.

Research on other piperazine-containing inhibitors has demonstrated the success of this approach. For instance, structure-based design has been effectively used to develop potent and selective inhibitors for various kinases and other enzymes. wikipedia.orgnih.gov

Computational and Theoretical Studies on 2s 1 3 Bromobenzoyl 2 Methylpiperazine

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstone techniques in computational drug design, enabling the prediction of how a ligand such as (2S)-1-(3-Bromobenzoyl)-2-methylpiperazine might interact with biological targets. These approaches provide a dynamic and three-dimensional perspective of molecular interactions, which is invaluable for understanding the basis of a compound's activity.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. hilarispublisher.com This technique is instrumental in identifying potential biological targets for a compound and in rationalizing its binding affinity. For this compound, docking studies would involve preparing the 3D structure of the ligand and docking it into the binding sites of various proteins implicated in disease pathways.

The process typically involves a scoring function that estimates the binding free energy, with lower scores indicating more favorable interactions. fums.ac.ir Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the target protein. nih.gov For instance, the bromobenzoyl moiety of the compound could engage in halogen bonding or hydrophobic interactions, while the piperazine (B1678402) ring and its methyl substituent could form van der Waals contacts and potential hydrogen bonds. The outcomes of such studies can guide the design of more potent and selective analogs. nih.gov

Molecular Dynamics Simulations for Binding Stability Analysis

Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations provide a more realistic representation of the biological environment by simulating the movement of atoms and molecules, including solvent, over a specific period. mdpi.com This allows for the observation of conformational changes in both the ligand and the protein upon binding. nih.gov

For this compound, an MD simulation would start with the docked pose in the active site of a target protein. The simulation would reveal whether the initial interactions are maintained, broken, or if new, more stable interactions are formed. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation can indicate the stability of the complex. Furthermore, MD simulations can help in identifying key residues that are crucial for maintaining the binding of the compound, providing valuable information for lead optimization. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. scispace.comopenpharmaceuticalsciencesjournal.com

QSAR models can be developed in two or three dimensions. 2D-QSAR models use descriptors calculated from the 2D representation of molecules, such as topological indices and physicochemical properties. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize the 3D structures of the molecules to compute steric and electrostatic fields around them. These fields are then correlated with biological activity.

For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target. The model would highlight which structural features are positively or negatively correlated with activity. For example, a model might indicate that the presence of the bromine atom at the meta position of the benzoyl ring is crucial for high activity. nih.gov

QSAR methodologies can be broadly categorized as ligand-based or structure-based. Ligand-based QSAR relies solely on the information from a set of active and inactive molecules to build a predictive model. mdpi.com This approach is useful when the 3D structure of the biological target is unknown.

Structure-based QSAR, on the other hand, incorporates information about the ligand-target interactions obtained from methods like molecular docking. By including descriptors that describe the interactions with the active site, structure-based QSAR models can provide more detailed insights into the structural requirements for binding and activity. For this compound, a structure-based QSAR study would leverage the binding poses from molecular docking to derive interaction-based descriptors, leading to a more mechanistically interpretable model.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. jksus.org These calculations can be used to determine a wide range of molecular properties, such as optimized geometry, charge distribution, molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP). dntb.gov.ua

For this compound, quantum chemical calculations, often performed using Density Functional Theory (DFT), can offer insights into its reactivity and intermolecular interactions. The MEP map, for instance, can identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. The energies of the HOMO and LUMO orbitals are related to the molecule's ability to donate and accept electrons, providing information about its chemical reactivity and stability. These quantum mechanical descriptors can also be used in the development of more sophisticated QSAR models. mdpi.com

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. unacademy.com For a molecule such as this compound, conformational flexibility is significant and can be explored through computational modeling. The primary sources of this flexibility are the piperazine ring puckering and the rotation around the amide C-N bond.

The piperazine ring typically adopts a chair conformation to minimize angular and torsional strain. However, due to the substituents, two distinct chair conformations are possible, which can interconvert through a higher-energy boat or twist-boat transition state. The presence of the methyl group at the C2 position and the bulky 3-bromobenzoyl group at the N1 position influences the energetic preference for one chair form over the other.

Rotation around the C(O)-N bond of the amide group is also a key factor in the conformational landscape. This rotation is restricted due to the partial double-bond character of the amide bond, leading to distinct cis and trans conformers (with respect to the carbonyl group and the piperazine ring), which have a significant energy barrier between them.

A potential energy surface (PES) can be computationally generated by systematically changing the key dihedral angles of the molecule and calculating the corresponding energy. This landscape reveals the lowest energy conformations (global and local minima) and the energy barriers to interconversion between them.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionExpected Conformations
C(O)-N1-C2-C3Defines the rotation of the benzoyl group relative to the piperazine ring.Results in different orientations of the aromatic ring.
C6-N1-C(O)-C(aromatic)Defines the planarity and rotation of the amide bond.cis and trans isomers.
N1-C2-N4-C5Describes the puckering of the piperazine ring.Chair, boat, and twist-boat conformations.

The most stable conformer, or the "anti" conformation, is generally the one where the large methyl and benzoyl groups are positioned to minimize steric hindrance. youtube.comslideshare.net Other staggered conformations, known as "gauche," may exist at slightly higher energy levels. youtube.com Eclipsed conformations, where substituents are aligned, represent the highest energy states and are transition points between more stable forms. unacademy.comyoutube.com Understanding the relative energies of these conformers is crucial as the biologically active conformation is often one of the low-energy states.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate these properties. nih.gov

Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. nih.gov For this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the piperazine ring not attached to the benzoyl group are expected to be electron-rich sites, making them susceptible to electrophilic attack or hydrogen bond formation. analis.com.my The bromine atom, due to its electronegativity, influences the electron distribution on the benzene (B151609) ring. analis.com.my

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's chemical behavior.

Table 2: Theoretical Reactivity Descriptors

DescriptorFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. researchgate.net
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the tendency of electrons to escape. physchemres.org
Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Electrophilicity Index (ω) μ² / (2η)Quantifies the electrophilic character of a molecule. physchemres.org

These descriptors are instrumental in predicting how the molecule might interact with biological targets, such as enzymes or receptors, and its potential metabolic fate. physchemres.org

Spectroscopic Property Predictions for Structural Elucidation

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which serves as a powerful aid in confirming the molecule's structure. mdpi.com

By calculating the magnetic shielding of each nucleus (e.g., ¹H and ¹³C), theoretical NMR chemical shifts can be predicted. These predicted shifts, when compared with experimental data, help in the unambiguous assignment of signals to specific atoms within the molecule. This is particularly useful for complex structures where spectral overlap can make assignments challenging. mdpi.com

Chemogenomic Approaches for Target Identification

Chemogenomics aims to systematically identify the biological targets of small molecules by integrating data from chemical and biological domains. mdpi.com For a compound like this compound, where the primary targets may not be known, these in silico approaches can generate hypotheses and guide experimental validation, thereby accelerating the drug discovery process. nih.gov

Network-Based Inference for Drug-Target Prediction

Network-based inference (NBI) methods leverage the principle that similar drugs often interact with similar targets. researchgate.netfrontiersin.org These approaches construct large-scale networks that connect drugs, protein targets, and diseases.

The process typically involves building a heterogeneous network from multiple data sources:

Known Drug-Target Interactions (DTIs): Information from databases like DrugBank or ChEMBL. plos.org

Drug-Drug Similarity: Based on chemical structure (e.g., 2D fingerprints) or phenotypic effects. plos.org

Protein-Protein Interactions (PPIs): Data from protein interaction databases. plos.org

Once the network is constructed, algorithms are used to infer new connections. For instance, if compound X is structurally similar to a known drug Y that targets protein Z, a potential interaction between X and Z is predicted. More sophisticated algorithms use network topology to calculate the probability of a new link. frontiersin.orgnih.gov For this compound, its structural features would be used to place it within this network, and connections would be inferred to proteins that are targeted by other piperazine-containing or benzoyl-containing compounds with known activities. researchgate.netmdpi.com

Machine Learning and Deep Learning Applications in Drug-Target Interaction

Machine learning (ML) and deep learning (DL) have become powerful tools for predicting drug-target interactions (DTIs). nih.gov These methods learn from large datasets of known interactions to build predictive models. mdpi.com

The general workflow involves several steps:

Data Representation: Drugs and proteins are converted into numerical feature vectors. For drugs like this compound, these features can include physicochemical properties, topological descriptors, or molecular fingerprints. For proteins, features can be derived from their amino acid sequence or structure. biorxiv.org

Model Training: A dataset of known positive DTIs (interacting pairs) and negative DTIs (assumed non-interacting pairs) is assembled. An ML algorithm, such as Support Vector Machines (SVM), Random Forest, or a Deep Neural Network (DNN), is then trained on this data. nih.govresearchgate.net

Prediction: The trained model can then predict the likelihood of an interaction for a new drug-target pair. nih.gov

Deep learning models, with their ability to learn complex patterns from data, have shown particular promise. nih.gov They can automatically learn relevant features from raw data, such as molecular graphs or protein sequences, potentially outperforming traditional ML methods. nih.govbiorxiv.org These models can be used to screen this compound against a large panel of potential protein targets to prioritize candidates for experimental testing.

Table 3: Common Machine Learning Approaches in DTI Prediction

MethodDescriptionInput Features
Similarity-Based Methods Predicts interactions based on the similarity of a query drug/target to known drugs/targets. mdpi.comChemical similarity matrices (for drugs), sequence similarity matrices (for targets).
Feature-Based Methods (e.g., SVM, Random Forest) Classifies drug-target pairs as interacting or non-interacting based on their features. mdpi.comConcatenated feature vectors of drug descriptors and protein descriptors.
Deep Learning (e.g., DNN, CNN, GNN) Uses multi-layered neural networks to learn complex patterns from large datasets of DTIs. nih.govnih.govMolecular graphs, SMILES strings, protein sequences, etc.

Future Directions and Research Perspectives for 2s 1 3 Bromobenzoyl 2 Methylpiperazine

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes is a critical aspect of modern pharmaceutical research. Future efforts in the synthesis of (2S)-1-(3-Bromobenzoyl)-2-methylpiperazine should prioritize the exploration of novel and sustainable pathways that offer improvements over classical methods.

One promising avenue is the adoption of green chemistry principles. This includes the use of safer solvents, minimizing energy consumption, and employing catalytic methods. For instance, microwave-assisted organic synthesis could significantly reduce reaction times and improve yields, as has been demonstrated for other heterocyclic compounds. nih.govresearchgate.net The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, would also enhance efficiency and reduce waste.

Furthermore, exploring enzymatic or chemo-enzymatic approaches for the synthesis of the chiral 2-methylpiperazine (B152721) core could offer high enantioselectivity and milder reaction conditions compared to traditional chiral resolutions or asymmetric synthesis. Biocatalysis is increasingly recognized for its potential to create complex molecules with high precision and sustainability.

Future research could also focus on flow chemistry for the synthesis of this compound and its analogs. Flow reactors offer precise control over reaction parameters, enhanced safety for handling hazardous reagents, and the potential for straightforward scalability, which is crucial for producing larger quantities for extensive preclinical and clinical evaluation.

Advanced SAR Elucidation for Potency and Selectivity Refinement

A thorough understanding of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic profile of a lead compound. For this compound, a systematic and advanced SAR elucidation strategy is necessary to refine its potency and selectivity towards its biological target(s).

Future SAR studies should involve the synthesis and biological evaluation of a diverse library of analogs. Key modifications could include:

Substitution on the Benzoyl Ring: Probing the effect of different substituents at various positions on the 3-bromobenzoyl moiety can provide insights into the electronic and steric requirements for optimal activity. Replacing the bromine atom with other halogens (fluorine, chlorine, iodine) or with electron-donating or electron-withdrawing groups could significantly impact binding affinity and pharmacokinetic properties.

Modification of the Piperazine (B1678402) Ring: Altering the substitution pattern on the piperazine ring is another critical area for exploration. Investigating the impact of different alkyl groups at the 2-position or introducing substituents at other positions could influence both potency and selectivity. nih.gov

Exploring Alternative Acyl Groups: Replacing the 3-bromobenzoyl group with other aromatic or heteroaromatic acyl moieties could lead to the discovery of analogs with improved properties. mdpi.com

These SAR studies will generate crucial data for understanding the key structural features required for the desired biological activity and will guide the design of next-generation compounds with enhanced therapeutic potential. nih.govnih.govdndi.orgebi.ac.uk

Compound MoietyPotential ModificationsRationale for Investigation
3-Bromobenzoyl Ring Substitution with various functional groups (e.g., -F, -Cl, -CH3, -OCH3, -CN) at different positions.To probe electronic and steric effects on target binding and ADME properties.
2-Methylpiperazine Ring Introduction of different alkyl or functional groups at the 2-position; substitution at other positions of the piperazine ring.To assess the impact on potency, selectivity, and conformational preferences.
Acyl Group Replacement of the 3-bromobenzoyl group with other aromatic or heteroaromatic systems.To explore new chemical space and potentially improve target engagement and physicochemical properties.

Deeper Mechanistic Insights into Biological Target Engagement

While initial studies may identify the biological activity of this compound, a deeper understanding of its mechanism of action at the molecular level is paramount for its continued development. Future research should focus on elucidating the specific biological target(s) and the precise nature of the drug-target interactions.

Techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be employed to identify the protein(s) with which the compound interacts. Once the target is identified, biophysical methods like X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy can provide atomic-level details of the binding site and the key interactions that govern binding affinity and selectivity.

Investigating the potential for covalent or reversible covalent interactions is also warranted, particularly if the compound targets enzymes. nih.gov For instance, the electrophilic nature of certain functionalities could allow for unique binding modes. Understanding these detailed molecular interactions is crucial for rational drug design and for predicting potential off-target effects.

Integration of Cutting-Edge Computational Models for Predictive Research

The integration of computational modeling and simulation techniques offers a powerful and efficient approach to accelerate the drug discovery and development process. nih.gov For this compound, a variety of in silico methods can be applied to guide and rationalize experimental work.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical models that correlate the structural features of analogs with their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates.

Molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding mode of this compound with its biological target. nih.govnih.gov These simulations can help to visualize the key interactions at the atomic level, predict binding affinities, and understand the dynamic behavior of the drug-target complex. This information is invaluable for designing new analogs with improved binding characteristics.

Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can help to identify potential liabilities early in the development process. By flagging compounds with predicted poor pharmacokinetic profiles or potential toxicity issues, computational models can help to focus resources on the most viable candidates.

The synergy between computational predictions and experimental validation will be instrumental in navigating the complex landscape of drug development for this compound, ultimately leading to the creation of a more effective and safer therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-1-(3-Bromobenzoyl)-2-methylpiperazine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 3-bromobenzoic acid derivatives with a chiral 2-methylpiperazine scaffold. Key steps include:

  • Acylation : Use of DMF as a solvent with coupling agents like EDCI/HOBt to minimize racemization .
  • Chiral Integrity : Maintaining low temperatures (0–5°C) during acylation to preserve the (2S) configuration .
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to achieve >95% purity .
    • Critical Parameters : Reaction time (6–8 hours), stoichiometric ratios (1:1.2 for acylating agent), and catalyst choice (e.g., CuSO₄·5H₂O for click chemistry modifications) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of bromobenzoyl attachment and absence of diastereomers (e.g., δ 7.3–8.0 ppm for aromatic protons, δ 2.6–3.8 ppm for piperazine methyl groups) .
  • LC-MS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H⁺] at m/z 297.08) and rule out impurities .
  • Chiral HPLC : Use of chiral columns (e.g., Chiralpak AD-H) to confirm enantiomeric excess (>98%) .

Advanced Research Questions

Q. How can molecular docking studies guide the design of this compound derivatives for anticancer activity?

  • Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or apoptosis regulators (Bcl-2) based on structural homology to known piperazine-based inhibitors .
  • Docking Protocols :
  • Use AutoDock Vina or Schrödinger Suite with flexible ligand/rigid receptor settings.
  • Validate docking poses via MD simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
  • Key Interactions : Hydrogen bonding with catalytic lysine residues (e.g., Lys745 in EGFR) and hydrophobic interactions with the bromobenzoyl group .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) to identify variability. For example, discrepancies in cytotoxicity may arise from MTT vs. ATP-based viability assays .
  • Impurity Profiling : Use HPLC-UV/ELSD to detect trace byproducts (e.g., dehalogenated analogs) that may confound activity results .
  • Orthogonal Validation : Repeat assays with orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) .

Q. How can structure-activity relationship (SAR) studies improve the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • Modifications :
  • Solubility : Introduce polar groups (e.g., -OH, -SO₃H) at the 4-position of the piperazine ring to enhance aqueous solubility .
  • Metabolic Stability : Replace the bromine atom with trifluoromethyl to reduce CYP450-mediated dehalogenation .
  • In Vitro Assays :
  • Caco-2 permeability studies to assess intestinal absorption.
  • Microsomal stability tests (human/rat liver microsomes) to identify metabolic hotspots .

Q. What experimental approaches address regioselectivity challenges during functionalization of the piperazine ring?

  • Methodological Answer :

  • Directing Groups : Use TEMPO or Boc-protected amines to steer electrophilic substitution to the 4-position .
  • Protecting Strategies : Temporary protection of the 2-methyl group with TBSCl to prevent steric hindrance during acylation .
  • Kinetic vs. Thermodynamic Control : Adjust reaction temperature (e.g., -20°C for kinetic control favoring 1,3-disubstitution) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.